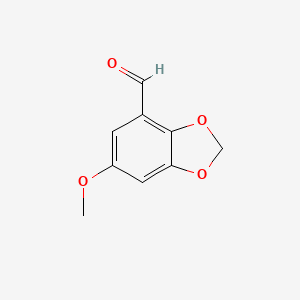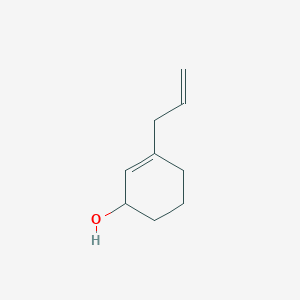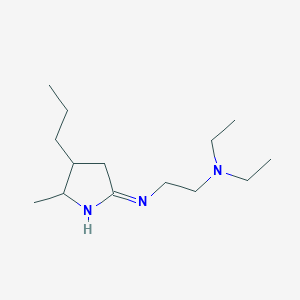
Eicosatetraenoic acid, 8-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosatetraenoic acid, 8-hydroxy-, is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are oxygenated metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of eicosatetraenoic acid, 8-hydroxy-, typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxy group at specific positions on the arachidonic acid molecule. The hydroperoxy intermediate is then reduced to form the hydroxy derivative .
Industrial Production Methods: Industrial production of eicosatetraenoic acid, 8-hydroxy-, often involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from microbial or plant sources to oxidize arachidonic acid. The reaction conditions are optimized to maximize yield and purity, including controlling temperature, pH, and substrate concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Eicosatetraenoic acid, 8-hydroxy-, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxo derivatives.
Reduction: The hydroxy group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of oxo-eicosatetraenoic acids.
Reduction: Formation of eicosatetraenoic alcohols.
Substitution: Formation of various substituted eicosatetraenoic acids.
Wissenschaftliche Forschungsanwendungen
Eicosatetraenoic acid, 8-hydroxy-, has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: It plays a role in cell signaling and inflammation, making it a target for studying inflammatory diseases.
Medicine: It is investigated for its potential therapeutic effects in conditions like cancer and cardiovascular diseases.
Industry: It is used in the production of bioactive lipids and as a precursor for synthesizing other eicosanoids
Wirkmechanismus
Eicosatetraenoic acid, 8-hydroxy-, exerts its effects through various molecular targets and pathways:
Lipoxygenase Pathway: It is produced via the lipoxygenase pathway, where lipoxygenases catalyze the oxygenation of arachidonic acid.
Signaling Molecules: It acts as a signaling molecule, modulating inflammation and immune responses by interacting with specific receptors on cell surfaces.
Enzymatic Reactions: It can be further metabolized to produce other bioactive lipids, influencing various physiological processes
Vergleich Mit ähnlichen Verbindungen
Eicosatetraenoic acid, 8-hydroxy-, can be compared with other similar compounds:
5-Hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE): Another hydroxylated derivative of arachidonic acid, involved in inflammation and immune responses.
12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE): Similar in structure but differs in the position of the hydroxy group, affecting its biological activity.
15-Hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE): Another isomer with distinct roles in cell signaling and inflammation
Eicosatetraenoic acid, 8-hydroxy-, is unique due to its specific position of the hydroxy group, which influences its biological functions and interactions with enzymes and receptors.
Eigenschaften
CAS-Nummer |
73179-96-1 |
|---|---|
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(11E,13E,15E,17E)-8-hydroxyicosa-11,13,15,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h3-10,19,21H,2,11-18H2,1H3,(H,22,23)/b4-3+,6-5+,8-7+,10-9+ |
InChI-Schlüssel |
NEYQATXDZSNIOO-BYFNFPHLSA-N |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/CCC(CCCCCCC(=O)O)O |
Kanonische SMILES |
CCC=CC=CC=CC=CCCC(CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butanone, 4-phenyl-4-[(trimethylsilyl)oxy]-](/img/structure/B14456480.png)
![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)

![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)




![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
